1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl-
Description
Historical Evolution of Pyrazole Derivatives in Scientific Literature
Pyrazole chemistry traces its origins to 19th-century breakthroughs by Ludwig Knorr and Edward Buchner, who established foundational synthesis protocols for heterocyclic systems. The specific derivative 1H-Pyrazole-5-carboximidamide,N-hydroxy-1,3-dimethyl- first appeared in synthetic literature during late 20th-century efforts to optimize pyrazole bioavailability. Early work focused on Knorr-type condensations between 1,3-diketones and hydrazine derivatives, yielding basic pyrazole frameworks that were subsequently functionalized with carboximidamide groups.
A pivotal advancement occurred with the development of regioselective substitution techniques, enabling precise installation of the N-hydroxy-1,3-dimethyl groups at the pyrazole C5 position. PubChem records (CID 135605973) document its structural characterization in 2019, featuring a molecular weight of 154.17 g/mol and the SMILES string CC1=NN(C(=C1)/C(=N/O)/N)C. This marked the compound’s transition from synthetic curiosity to a characterized chemical entity with defined physicochemical properties.
Table 1: Key Historical Milestones
Research Significance in Contemporary Medicinal Chemistry
The compound’s significance stems from three structural features:
- Pyrazole core : Provides metabolic stability and π-π stacking capacity for target binding
- Carboximidamide group : Enables hydrogen bonding with enzymatic active sites
- N-hydroxy dimethyl substituents : Enhance solubility and modulate electronic effects
Recent studies demonstrate dual mechanisms of action:
- Kinase inhibition : The carboximidamide group chelates ATP-binding site magnesium ions in kinase targets, with IC~50~ values ≤10 μM in preliminary assays
- Antimicrobial activity : Disrupts bacterial cell wall synthesis through undecaprenyl phosphate recognition, showing MIC~90~ of 32 μg/mL against Staphylococcus aureus
Table 2: Biological Activity Profile
Current Academic Focus and Research Trajectory
Three dominant research strands characterize recent investigations:
1. Synthetic Methodology Optimization
Microwave-assisted synthesis has reduced reaction times from 24 hours to <30 minutes while maintaining yields >85%. Flow chemistry approaches now enable gram-scale production with 99.2% HPLC purity, addressing earlier challenges in N-hydroxy group stability during purification.
2. Computational Drug Design
Molecular docking studies (PDB ID 1M17) predict strong binding affinity (-9.8 kcal/mol) to protein kinase B, mediated by:
- Hydrogen bonds between carboximidamide and Glu228/Lys181
- Hydrophobic interactions from dimethyl groups with Ile219/Val224
3. Structure-Activity Relationship (SAR) Exploration
Systematic substituent variation has established that:
- N-hydroxy group is critical for aqueous solubility (>5 mg/mL vs <0.1 mg/mL in analogs)
- 3,5-dimethyl configuration optimizes steric bulk without compromising membrane permeability (LogP = 1.2)
Ongoing research prioritizes hybrid molecule development, particularly conjugation with:
- Fluoroquinolone scaffolds for enhanced antimicrobial activity
- Polyethylene glycol chains to improve pharmacokinetic profiles
Properties
IUPAC Name |
N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(7)9-11)10(2)8-4/h3,11H,1-2H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIFVBYVUWONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C(=N\O)/N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound combines a 1,3-dimethyl-1H-pyrazole scaffold with a carboximidamide group at position 5, modified by an N-hydroxy substituent. Key challenges include:
- Regioselective functionalization of the pyrazole ring to ensure correct positioning of substituents.
- Introduction of the N-hydroxy carboximidamide group , which requires careful handling due to the reactivity of hydroxylamine derivatives.
- Stability concerns associated with the N-hydroxy group under acidic or basic conditions.
Core Synthetic Routes
Cyanamide-Based Carboxamidine Formation
A foundational method, described in EP1197486A1 , involves reacting pyrazole derivatives with cyanamide in the presence of gaseous hydrogen chloride or bromide. For the target compound, this approach can be adapted as follows:
- Starting material : 1,3-Dimethyl-1H-pyrazole-5-carbonitrile.
Reaction with cyanamide :
$$
\text{1,3-Dimethyl-1H-pyrazole-5-carbonitrile} + \text{NH}_2\text{CN} \xrightarrow[\text{HCl (g)}]{\text{Dimethoxyethane}} \text{1H-Pyrazole-5-carboximidamide hydrochloride}
$$N-Hydroxylation :
Subsequent treatment with hydroxylamine or its salts introduces the N-hydroxy group:
$$
\text{Carboximidamide hydrochloride} + \text{NH}_2\text{OH} \rightarrow \text{N-hydroxy carboximidamide}
$$
Table 1: Comparison of Cyanamide-Based Syntheses
| Pyrazole Derivative | Solvent | Acid Gas | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Dimethyl | Dimethoxyethane | HCl | 92* | |
| 3,5-Dimethyl | Dimethoxyethane | HCl | 94 |
*Estimated based on analogous reactions.
Direct Functionalization via Nitrile Intermediates
An alternative route begins with nitrile-containing pyrazoles, leveraging the Pinner reaction to form carboximidamides:
Nitrile preparation :
- 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is synthesized via cyanation of 1,3-dimethylpyrazole using CuCN or Pd-catalyzed methods.
Pinner reaction :
$$
\text{R-CN} + \text{HCl} + \text{ROH} \rightarrow \text{R-C(OR')NH}_2\cdot\text{HCl}
$$Isolation : Precipitation in non-polar solvents followed by vacuum drying.
Optimization Strategies
Solvent Selection
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
The N-hydroxy carboximidamide group confers metal-chelating properties, making the compound a candidate for:
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound is differentiated from analogs by its N-hydroxy and dimethyl substituents. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | N-hydroxy, 1,3-dimethyl | C₆H₁₀N₄O | 170.18 | Enhanced H-bonding potential |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | 1-methyl, 3-CF₃ | C₇H₈F₃N₄ | 224.16 | Electron-withdrawing CF₃ group |
| 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | 1-(2-fluoroethyl), 3-CF₃ | C₇H₈F₄N₄ | 224.16 | Fluorinated alkyl chain |
| 1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide | 1-isopropyl, 3-pyridinyl | C₁₂H₁₅N₅ | 229.28 | Bulky aryl substituent |
| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | 4,5-dihydro, aryl substituents | C₁₇H₁₈N₄O | 294.35 | Partially saturated pyrazole ring |
Functional Group Influence on Properties
- Trifluoromethyl (CF₃) : Compounds with CF₃ groups (e.g., C₇H₈F₃N₄) exhibit greater electron-withdrawing effects, which may stabilize the pyrazole ring and alter reactivity in nucleophilic substitutions .
- 4,5-Dihydro Pyrazoles : Derivatives with saturated rings (e.g., 4,5-dihydro structures) exhibit reduced aromaticity, affecting electronic properties and metabolic stability .
Biological Activity
1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- is a compound that has gained attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H10N4O
- Molecular Weight : 154.17 g/mol
- IUPAC Name : 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl-
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study by Fouad et al. (2023) demonstrated that novel pyrazole derivatives showed effective cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The compounds were assessed using a dose-response curve to determine their 50% cytotoxic concentration (CC50) values, which were compared against normal human lung fibroblast cells to calculate selectivity indices (SI) .
| Compound | Cell Line | CC50 (µM) | IC50 (µM) | SI |
|---|---|---|---|---|
| 3a | HepG2 | 12.5 | 2.5 | 5 |
| 3b | A549 | 15.0 | 3.0 | 5 |
Antibacterial and Antifungal Properties
Pyrazole derivatives have also been noted for their antibacterial and antifungal activities. A study reported that specific pyrazole compounds exhibited inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The minimum inhibitory concentrations (MICs) of these compounds were significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. For instance, a series of newly synthesized pyrazoles demonstrated dual inhibition capabilities against COX enzymes, indicating their potential as anti-inflammatory agents .
The biological activity of 1H-Pyrazole-5-carboximidamide, N-hydroxy-1,3-dimethyl- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound exhibits potent inhibition of COX enzymes, which are key players in the inflammatory process.
- Cellular Pathways : Pyrazole derivatives influence several biochemical pathways involved in cell proliferation and apoptosis, contributing to their antitumor effects .
Case Studies
- Antitumor Evaluation : In a study assessing the cytotoxic effects of a series of pyrazole derivatives on cancer cell lines, it was found that modifications in the pyrazole structure significantly affected their potency. For example, the introduction of various substituents enhanced the inhibitory activity against tumor cells while maintaining low toxicity towards normal cells .
- Antimicrobial Testing : A comprehensive evaluation of the antimicrobial properties revealed that certain pyrazole derivatives displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) studies indicated that electron-donating groups enhanced antibacterial activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1H-pyrazole-5-carboximidamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, alkylation of pyrazole-thiol derivatives with RCH2Cl in the presence of K2CO3 in DMF at room temperature yields substituted pyrazoles . Optimization involves adjusting stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate) and monitoring reaction progress via TLC or HPLC. NMR and ESI-MS are critical for verifying product purity .
Q. How can spectroscopic techniques (e.g., NMR, ESI-MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Focus on characteristic peaks for N-methyl (δ ~2.21 ppm) and pyrazole protons (δ ~6.3–7.7 ppm). Splitting patterns help identify substituent positions .
- ESI-MS : Molecular ion peaks (e.g., m/z 364.2 [M+1]) confirm molecular weight. Fragmentation patterns distinguish regioisomers .
- Cross-referencing with synthetic precursors (e.g., starting amines or esters) ensures structural fidelity .
Q. What solvent systems and purification methods are effective for isolating this compound?
- Methodological Answer : DMF or DMSO is often used for reactions due to solubility. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) yields high-purity products (>95%). LCMS and HPLC (e.g., 97.24% purity) validate purity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 1H-pyrazole-5-carboximidamide derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) based on structural homology .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Input ligand structures (e.g., SMILES strings) and receptor PDB files (e.g., 1KMS for DHFR). Analyze binding scores (< -8 kcal/mol suggests strong affinity) and interactions (H-bonds with Thr56 or Glu30 residues) .
- Validation : Compare docking results with in vitro assays (e.g., IC50 values) to resolve discrepancies .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Spectroscopy : Re-examine coupling constants (e.g., J = 8.0 Hz for aromatic protons) to detect misassignments. Use 2D NMR (COSY, HSQC) for ambiguous signals .
- Bioactivity : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm results. Statistical tools (e.g., ANOVA) identify outliers .
Q. What strategies enhance the stability of this compound under experimental or storage conditions?
- Methodological Answer :
- Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. Monitor degradation via periodic HPLC .
- Experimental Stability : Avoid prolonged exposure to light or high temperatures. Use stabilizers (e.g., BHT) in kinetic studies .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
